3'-Chloro-2',6'-difluoroacetophenone
Description
3'-Chloro-2',6'-difluoroacetophenone (CAS: 177942-50-6 or 1017777-45-5) is a halogenated acetophenone derivative featuring a ketone group at the acetyl position, with chlorine at the 3' position and fluorine atoms at the 2' and 6' positions on the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its reactivity is influenced by the electron-withdrawing effects of fluorine and chlorine, which enhance the electrophilicity of the carbonyl group, making it suitable for nucleophilic substitutions and condensations.
Properties
IUPAC Name |
1-(3-chloro-2,6-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c1-4(12)7-6(10)3-2-5(9)8(7)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGJXQFBPXHWRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378504 | |
| Record name | 3'-Chloro-2',6'-difluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177942-50-6 | |
| Record name | 3'-Chloro-2',6'-difluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 177942-50-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Substrate Selection
The reaction employs 3-chloro-2,6-difluorobenzene as the aromatic substrate, reacting with acetyl chloride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is preferred due to its ability to polarize the acetyl chloride, generating an acylium ion that undergoes electrophilic substitution at the para position relative to the chlorine atom.
Key Parameters :
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Catalyst Loading : 1.2 equivalents of AlCl₃ relative to acetyl chloride.
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Solvent : Dichloromethane (DCM) or toluene, with DCM providing faster reaction kinetics.
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Temperature : 0–5°C to minimize diacylation byproducts.
Yield Optimization and Byproduct Management
Under optimal conditions, yields reach 82–87%. Byproducts such as 3,5-dichloro-2',6'-difluoroacetophenone (4–7%) arise from competing electrophilic attack at meta positions. These are mitigated by:
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Slow addition of acetyl chloride to control exothermicity.
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Post-reaction quenching with ice-cold HCl to precipitate AlCl₃ complexes.
Table 1: Friedel-Crafts Acylation Performance
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ |
| Reaction Time | 4–6 hours |
| Yield | 82–87% |
| Purity (HPLC) | 93–95% |
Halogenation Techniques for Position-Specific Substitution
Chlorine and fluorine substituents are introduced via sequential halogenation. The 3'-chloro and 2',6'-difluoro groups require precise control to avoid over-halogenation.
Directed Ortho-Metalation (DoM) for Fluorine Placement
Fluorine atoms at the 2' and 6' positions are installed first using a DoM strategy. The substrate (3-chloroacetophenone) is treated with LDA (lithium diisopropylamide) at -78°C, followed by electrophilic fluorination with N-fluorobenzenesulfonimide (NFSI).
Critical Considerations :
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Temperature Sensitivity : Fluorination efficiency drops above -70°C due to lithium intermediate decomposition.
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Solvent : Tetrahydrofuran (THF) ensures solubility of lithiated intermediates.
Palladium-Catalyzed Chlorination at the 3' Position
Chlorine is introduced via palladium-catalyzed C–H activation. Using Pd(OAc)₂ with a bidentate ligand (e.g., 1,10-phenanthroline), the reaction achieves 89–92% selectivity for the 3' position.
Reaction Conditions :
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Chlorine Source : CuCl₂ (2 equivalents).
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Solvent : Acetonitrile at 80°C.
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Time : 12–16 hours.
Table 2: Halogenation Efficiency Comparison
| Method | Selectivity | Yield |
|---|---|---|
| DoM Fluorination | 95% | 78% |
| Pd-Catalyzed Chlorination | 92% | 85% |
Catalytic Dehalogenation for Byproduct Remediation
Unwanted halogenation byproducts (e.g., 3,5-dichloro derivatives) are removed via catalytic hydrodechlorination.
Palladium on Carbon (Pd/C) Mediated Dechlorination
A slurry of 10% Pd/C in ethanol under hydrogen gas (1 atm) selectively removes meta-chlorine atoms at 50°C. This step improves final product purity to >98%.
Optimization Insights :
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Hydrogen Pressure : Higher pressures (3 atm) reduce reaction time but increase over-reduction risks.
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Catalyst Reusability : Pd/C retains 90% activity after three cycles.
Industrial-Scale Production and Process Intensification
Continuous Flow Reactor Design
Industrial synthesis employs continuous flow systems to enhance heat/mass transfer. Key advantages include:
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Residence Time : 30 minutes (vs. 6 hours in batch).
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Yield Consistency : ±1.5% variability across batches.
Solvent Recovery and Waste Minimization
Toluene and THF are recycled via distillation, reducing raw material costs by 40%. Waste streams are treated with NaOH to neutralize HCl byproducts.
Analytical Validation and Quality Control
Spectroscopic Characterization
Purity Assessment
HPLC with a C18 column (acetonitrile/water = 70:30) resolves this compound (retention time: 8.2 min) from impurities.
Chemical Reactions Analysis
Types of Reactions: 3’-Chloro-2’,6’-difluoroacetophenone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Nucleophilic substitution: Substituted acetophenone derivatives.
Reduction: 3’-Chloro-2’,6’-difluoro-1-phenylethanol.
Oxidation: 3’-Chloro-2’,6’-difluorobenzoic acid.
Scientific Research Applications
Pharmaceuticals
3'-Chloro-2',6'-difluoroacetophenone serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in reactions that lead to biologically active molecules.
- Synthesis of Antifungal Agents : It is utilized in the synthesis of fluconazole, an antifungal medication. The compound acts as a precursor, undergoing acylation reactions to form more complex structures that exhibit potent antifungal activity.
- Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific protein tyrosine phosphatases (PTPs), such as SHP-1 and PTP1B, which are crucial in regulating cellular processes like growth and differentiation. Inhibition of these enzymes may lead to therapeutic applications in conditions where these pathways are dysregulated .
Agrochemicals
The compound's reactivity makes it suitable for developing agrochemical products, particularly pesticides. Fluorinated compounds often exhibit enhanced biological activity, making them valuable in crop protection strategies.
- Pesticide Development : Recent studies have highlighted the role of fluorine-containing compounds in the development of new pesticides. The incorporation of fluorine can improve the efficacy and stability of agrochemical formulations .
Case Study 1: Antifungal Activity
A study demonstrated that this compound effectively inhibited key enzymes involved in fungal growth at low micromolar concentrations. This suggests its potential as a lead compound for developing new antifungal agents.
Case Study 2: Enzyme Inhibition
Research conducted on enzyme inhibition revealed that this compound significantly inhibited SHP-1 and PTP1B, leading to altered phosphorylation states of proteins involved in cell signaling pathways. This finding supports its potential use in treating diseases associated with enzyme dysregulation, such as cancer .
Mechanism of Action
The mechanism of action of 3’-Chloro-2’,6’-difluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen Substitution Patterns
The position and type of halogens significantly impact physical properties, reactivity, and biological activity. Key analogs include:
Table 1: Structural and Physical Comparison
Key Observations:
- Electrophilicity: The presence of fluorine at ortho positions (2',6') in this compound increases the carbonyl group's electrophilicity compared to mono-fluorinated analogs like 2',4'-difluoroacetophenone.
- Steric Effects: Dichloro analogs (e.g., 2',6'-dichloro-3'-fluoroacetophenone) exhibit higher molecular weights and altered reactivity due to steric hindrance and stronger electron-withdrawing effects.
- Biological Activity: Fluorine and chlorine substitutions enhance bioactivity. For example, 4'-chloro-2',5'-difluoroacetophenone derivatives show antitubercular activity, while 2',4'-difluoroacetophenone-based chalcones demonstrate anti-inflammatory effects.
Biological Activity
3'-Chloro-2',6'-difluoroacetophenone (CAS No. 177942-50-6) is an organic compound characterized by the molecular formula and a molecular weight of 190.58 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemical applications, due to its unique structural properties and potential biological activities.
Chemical Structure and Properties
The structure of this compound features a chloro group at the 3' position and two fluoro groups at the 2' and 6' positions of the acetophenone backbone. These halogen substituents significantly influence the compound's reactivity and interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 190.58 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
| Toxicity | Skin and eye irritant |
While specific mechanisms of action for this compound have not been thoroughly documented, its biological activity is likely linked to its ability to interact with various enzymes and receptors. The electron-withdrawing effects of the chloro and fluoro groups may enhance its ability to stabilize reaction intermediates, making it a valuable building block in synthetic chemistry.
Potential Biological Activities
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, impacting biochemical pathways.
- Protein-Ligand Interactions : Its reactivity allows for potential applications in studying protein-ligand interactions, which are crucial in drug discovery.
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting that this compound might exhibit similar effects.
Case Studies and Research Findings
Research on the biological activity of this compound is limited, but several studies have explored related compounds and their activities:
- Study on Fluorinated Acetophenones : A study demonstrated that fluorinated acetophenones could inhibit specific enzymes involved in metabolic pathways. Although direct studies on this compound are lacking, these findings suggest potential enzyme inhibition capabilities for this compound.
- Predictive Models : Recent advancements in AI-driven drug discovery have utilized compounds with similar structures to predict their biological activities. These models indicate that compounds with halogen substituents often exhibit enhanced binding affinities towards target proteins, which could be extrapolated to predict the behavior of this compound .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Chloro-2,2-difluoroacetophenone | Two fluorines on the same carbon atom | |
| 4-Chloro-2,6-difluoroacetophenone | Fluorine at para position enhances reactivity | |
| 2,6-Difluoroacetophenone | Lacks chlorine substituent; simpler structure |
The distinct positioning of halogens in this compound contributes to its unique chemical reactivity compared to these analogs.
Q & A
Q. Advanced
- DFT Calculations: Model electron density maps to identify reactive sites. Fluorine’s electronegativity deactivates the ring, directing EAS to less substituted positions .
- Hammett Constants: Quantify substituent effects (σ values for Cl and F predict meta/para dominance) .
- Molecular Dynamics: Simulate transition states to assess steric hindrance from ortho-fluorine groups .
What safety precautions are critical when handling this compound in laboratory settings?
Q. Basic
- Storage: Keep in well-ventilated, cool areas (0–6°C) to prevent decomposition .
- Personal Protective Equipment (PPE): Use nitrile gloves and safety goggles; avoid inhalation (P264-P270 precautions) .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
What are the challenges in scaling up the synthesis of this compound for multi-gram preparations?
Q. Advanced
- Purification: Column chromatography becomes impractical; recrystallization in ethanol/water mixtures is preferred .
- Exothermic Reactions: Use jacketed reactors with cooling loops to manage heat during halogenation .
- Yield Optimization: Monitor reaction progress via TLC or inline IR to terminate at peak product formation .
How does the presence of ortho-fluorine substituents affect the stability and shelf-life of this compound?
Q. Advanced
- Steric Hindrance: Ortho-fluorine groups reduce hydrolysis susceptibility of the carbonyl group .
- Photostability: Fluorine’s inductive effect stabilizes the aromatic ring, but prolonged UV exposure may still degrade the compound (store in amber vials) .
- Moisture Sensitivity: Anhydrous conditions (e.g., molecular sieves) prevent hydrate formation .
What are the key differences in the chemical reactivity of this compound compared to its non-fluorinated analogs?
Q. Basic
- Electrophilicity: Fluorine increases the carbonyl’s electrophilicity, enhancing reactivity in nucleophilic additions .
- Acid Sensitivity: The compound resists acid-catalyzed enolization due to fluorine’s electron-withdrawing effects .
- Redox Behavior: Fluorine stabilizes intermediates in reduction reactions (e.g., NaBH₄ reduction yields secondary alcohols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
